1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 2-methylphenyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzenesulfonyl chloride and 2-methylphenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with 2-methylphenylpiperazine in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound
Chemical Reactions Analysis
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). .
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.
Biological Studies: It is used in biological studies to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Research: The compound is employed in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
4-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine: This compound has a similar sulfonyl group but differs in the position of the methyl group on the phenyl ring.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have a similar sulfonyl group but are based on an indole scaffold instead of a piperazine ring
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)16-8-9-18(24-2)19(14-16)25-3/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPATBFBFVPISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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